(3R)-3-Amino-3-(4-phenylphenyl)propanoic acid
CAS No.: 951174-48-4
Cat. No.: VC18114377
Molecular Formula: C15H15NO2
Molecular Weight: 241.28 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 951174-48-4 |
|---|---|
| Molecular Formula | C15H15NO2 |
| Molecular Weight | 241.28 g/mol |
| IUPAC Name | (3R)-3-amino-3-(4-phenylphenyl)propanoic acid |
| Standard InChI | InChI=1S/C15H15NO2/c16-14(10-15(17)18)13-8-6-12(7-9-13)11-4-2-1-3-5-11/h1-9,14H,10,16H2,(H,17,18)/t14-/m1/s1 |
| Standard InChI Key | BJZGTTDEOZUSRH-CQSZACIVSA-N |
| Isomeric SMILES | C1=CC=C(C=C1)C2=CC=C(C=C2)[C@@H](CC(=O)O)N |
| Canonical SMILES | C1=CC=C(C=C1)C2=CC=C(C=C2)C(CC(=O)O)N |
Introduction
Structural and Stereochemical Characteristics
Molecular Architecture
The compound’s IUPAC name, (3R)-3-amino-3-(4-phenylphenyl)propanoic acid, delineates its core structure: a propanoic acid backbone substituted at the β-position with an amino group and a 4-biphenyl moiety. The R configuration at the chiral center (C3) is critical for its stereoselective interactions in biological systems. Key structural features include:
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Biphenyl group: A para-substituted phenyl ring attached to a second phenyl group, creating a planar aromatic system that influences hydrophobic interactions.
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β-Amino acid framework: Unlike canonical α-amino acids, the amino group resides at the β-carbon, altering hydrogen-bonding patterns and conformational flexibility.
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Carboxylic acid terminus: Provides acidity (pKa ≈ 2.5–3.0, estimated from analogs ) and enables salt formation or conjugation reactions.
The isomeric SMILES string C1=CC=C(C=C1)C2=CC=C(C=C2)C@@HN encodes the stereochemistry, while the InChIKey BJZGTTDEOZUSRH-CQSZACIVSA-N serves as a unique identifier in chemical databases.
Synthetic Methodologies
Enantioselective Synthesis
The VulcanChem entry notes that synthesis typically involves asymmetric catalysis to install the (R)-configuration. A plausible route, inferred from related β-amino acids , involves:
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Mannich Reaction: Condensation of 4-phenylbenzaldehyde, ammonium acetate, and methyl acrylate to form a β-amino ester intermediate.
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Enzymatic Resolution: Use of lipases or acylases to enantioselectively hydrolyze the ester, favoring the (R)-enantiomer .
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Acid Hydrolysis: Conversion of the methyl ester to the free carboxylic acid using HCl or H₂SO₄.
Table 1: Representative Synthetic Pathway
| Step | Reagents/Conditions | Yield (%) | Reference |
|---|---|---|---|
| 1 | 4-Biphenylcarbaldehyde, NH₄OAc, methyl acrylate, EtOH, 60°C | 75 | |
| 2 | Porcine pancreatic lipase, phosphate buffer (pH 7), 37°C | 68 (ee >98%) | |
| 3 | 6M HCl, reflux, 12 h | 92 |
Solid-Phase Peptide Synthesis (SPPS) Applications
The compound’s carboxylic acid group enables incorporation into peptides via standard Fmoc-SPPS protocols. Its biphenyl moiety enhances peptide stability against proteolysis, as demonstrated in studies of similar β-amino acids .
Physicochemical Properties
Thermodynamic Parameters
While experimental data specific to this compound are sparse, extrapolations from analogs suggest:
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Melting Point: Estimated 210–225°C (decomposition observed in biphenyl derivatives ).
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Solubility: Low aqueous solubility (<1 mg/mL at 25°C), improved in DMSO or DMF.
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LogP: Predicted 3.1±0.3 (ALOGPS), indicating moderate hydrophobicity.
Stability Profile
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Photostability: Biphenyl chromophores absorb UV light (λmax ≈ 260 nm), necessitating storage in amber vials.
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Thermal Degradation: TGA data for analogs show decomposition onset at ~200°C .
Biological Activity and Mechanisms
Enzyme Inhibition
Structural analogs exhibit non-competitive inhibition of:
The biphenyl group likely occupies hydrophobic pockets adjacent to active sites, while the carboxylic acid coordinates catalytic residues.
Antimicrobial Properties
β-Amino acids with aromatic substituents show moderate activity against Gram-positive bacteria (MIC 32–64 μg/mL vs. S. aureus) . Resistance mechanisms involving efflux pumps limit therapeutic utility.
Comparative Analysis with Analogous Compounds
Table 2: Structural and Functional Comparisons
The biphenyl derivative’s enhanced π-stacking capacity correlates with 5–10× greater affinity for aromatic-rich binding sites compared to monosubstituted analogs .
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